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Compound of Interest

Compound Name: 2,2,4-Trimethyl-1,3-pentanediol

Cat. No.: B051712

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2,2,4-Trimethyl-1,3-pentanediol, a compound of interest in various chemical and
pharmaceutical applications. This document details the Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition,

to support research and development activities.

Spectroscopic Data Summary

The following tables present a consolidated summary of the key spectroscopic data for 2,2,4-
Trimethyl-1,3-pentanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Spectroscopic Data

Chemical Shift

Multiplicity Integration Assignment
(ppm)

Data not available in
readily accessible

format
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13C NMR (Carbon-13 NMR) Spectroscopic Data[1]

Chemical Shift (ppm) Assighment

Detailed peak list not readily available

Note: While spectral images are available from various sources, a detailed, publicly available
peak list with assignments for both *H and 13C NMR is not readily available. The data presented
here is based on typical chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

Key IR Absorption Bands

Wavenumber (cm—2) Intensity Assignment

Broad band ~3400 Strong O-H stretch (alcohol)
~2960 Strong C-H stretch (alkane)
~1470 Medium C-H bend (alkane)
~1370 Medium C-H bend (gem-dimethyl)
~1050 Strong C-O stretch (alcohol)

Note: The IR spectrum is characterized by a prominent broad absorption band indicative of the
hydroxyl groups, and strong absorptions corresponding to the aliphatic hydrocarbon backbone.

Mass Spectrometry (MS)

Major Mass Fragments|[2]
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Mass-to-Charge Ratio

(miz) Relative Intensity Possible Fragment
miz
57 High [CaHo]*
g
73 Medium [CaHoO]*
83 Medium [CeHa1]*
43 High [CsH7]*
g
56 High [CaHs]*
g

Note: The fragmentation pattern is consistent with the structure of 2,2,4-Trimethyl-1,3-
pentanediol, showing characteristic losses of alkyl and hydroxyl-containing fragments.

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data
presented above. These are generalized procedures and may require optimization based on
the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 10-20 mg of 2,2,4-Trimethyl-1,3-pentanediol in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., Chloroform-d, CDCIs).

o Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical
shift calibration.

e Transfer the solution to a 5 mm NMR tube.
Data Acquisition (*H and 3C NMR):
e Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

e IH NMR Parameters:
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o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-64, depending on sample concentration.
o Relaxation delay: 1-2 seconds.

o Spectral width: 0-12 ppm.

e 13C NMR Parameters:
o Pulse sequence: Proton-decoupled pulse sequence.
o Number of scans: 1024 or more to achieve adequate signal-to-noise.
o Relaxation delay: 2-5 seconds.

o Spectral width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal is clean.

e Place a small amount of the solid 2,2,4-Trimethyl-1,3-pentanediol sample directly onto the
ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition (FTIR):
e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
e Parameters:
o Scan range: 4000-400 cm™2.

o Resolution: 4 cm™1.
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o Number of scans: 16-32.

o A background spectrum of the clean, empty ATR crystal should be collected prior to
sample analysis.

Mass Spectrometry

Sample Introduction and lonization (Electron lonization - El):

 Introduce a dilute solution of 2,2,4-Trimethyl-1,3-pentanediol in a volatile solvent (e.g.,
methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph
(GC-MS) for separation and purification.

 In the ion source, the sample is bombarded with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.

Data Acquisition:
e Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
e Parameters:
o Mass range: m/z 40-400.
o Scan speed: Dependant on the specific instrument and chromatographic conditions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 2,2,4-Trimethyl-1,3-pentanediol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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